3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the substituted phenyl group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Pyridines can also participate in a variety of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of novel pyrazole and pyrazolopyrimidine derivatives, examining their potential as anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, evaluating their cytotoxic and 5-lipoxygenase inhibition activities. This research suggests the potential use of such compounds in developing treatments for cancer and inflammation (Rahmouni et al., 2016).
Crystal Structure Analysis
Prabhuswamy et al. (2016) detailed the synthesis of a compound with structural similarities, emphasizing the importance of crystal structure determination for understanding the molecular interactions and stability of such compounds. This foundational work supports drug design and materials science by providing insights into the molecular configurations of potential pharmaceutical agents (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) developed novel pyrazole derivatives, testing them for antimicrobial and anticancer activities. Their findings highlight the therapeutic potential of such compounds against various microbial pathogens and cancer cells, paving the way for further pharmaceutical development (Hafez et al., 2016).
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, using a compound with a similar complex structure. This research is crucial for understanding how such compounds can modulate receptor activity, offering insights into the development of new therapeutic agents for neurological conditions (Shim et al., 2002).
Heterocyclic Compounds Synthesis
Kumar et al. (2007) and Ghaedi et al. (2015) both reported on the synthesis of novel heterocyclic compounds, demonstrating the versatility of pyrazole-based structures in creating diverse chemical entities. These studies contribute to the broader field of chemical synthesis, offering new routes to compounds that could have various industrial and pharmaceutical applications (Kumar et al., 2007), (Ghaedi et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-28-21(15-20(26-28)17-14-16(31-2)7-8-22(17)32-3)23(30)25-11-13-29-12-9-19(27-29)18-6-4-5-10-24-18/h4-10,12,14-15H,11,13H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGODFUXXFEMOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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